Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine
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Overview
Description
Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C12H26N2S and a molecular weight of 230.41 g/mol . This compound is characterized by the presence of two isopropyl groups and a thiolan-3-ylamino group attached to an ethylamine backbone . It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine typically involves the reaction of diisopropylamine with a thiolan-3-ylamine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product . The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiolan-3-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access[5][5]. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability[5][5].
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A simpler amine with two isopropyl groups but lacking the thiolan-3-ylamino group.
Thiolan-3-ylamine: Contains the thiolan-3-ylamino group but lacks the isopropyl groups.
N,N-Diisopropylethylamine: Similar structure but with an ethyl group instead of the thiolan-3-ylamino group.
Uniqueness
Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine is unique due to the combination of its isopropyl and thiolan-3-ylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both hydrophobic and nucleophilic characteristics .
Biological Activity
Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine, also known by its CAS number 1019586-00-5, is a compound with significant potential in biological applications. Its unique structure, which includes a thiolan ring and diisopropylamine groups, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H26N2S
- Molecular Weight : 230.42 g/mol
- IUPAC Name : N',N'-di(propan-2-yl)-N-(thiolan-3-yl)ethane-1,2-diamine
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with certain derivatives led to increased early and late apoptosis in lung carcinoma cells (A549), with significant percentages of cells undergoing programmed cell death .
- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit interleukin-6 (IL-6) release suggests a potential anti-inflammatory mechanism, which is crucial in cancer progression and metastasis .
- Interaction with Cellular Targets : The compound may interact with specific enzymes or cellular membranes, altering their functions and potentially disrupting cancer cell survival pathways.
Case Studies
While direct case studies on this compound are scarce, related research highlights its potential:
- Study on Bis(2-aminoethyl)amine Derivatives : A comprehensive study evaluated the cytotoxic effects of various derivatives against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). The findings indicated that modifications to the chemical structure significantly impacted biological activity, emphasizing the importance of substituent groups in enhancing efficacy .
- Potential Therapeutic Applications : The compound's unique properties suggest applications not only in oncology but also in other therapeutic areas such as antimicrobial treatments due to its structural characteristics that allow for interaction with various biological targets.
Properties
Molecular Formula |
C12H26N2S |
---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N',N'-di(propan-2-yl)-N-(thiolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2S/c1-10(2)14(11(3)4)7-6-13-12-5-8-15-9-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
QTTJJFYXXAWQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1CCSC1)C(C)C |
Origin of Product |
United States |
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